3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Description
Structural Uniqueness of 3-Phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
The molecular architecture of this compound is defined by a spiro junction linking a thiazolidine ring to an indole system. This spirocyclic framework imposes significant conformational rigidity, which enhances binding specificity to biological targets. The thiazolidine moiety (a five-membered ring containing sulfur and nitrogen) is fused at the 3-position of the indole nucleus, creating a three-dimensional structure that minimizes planar aromaticity and improves metabolic stability.
Key structural features include:
- Spiro Junction : The shared sp³-hybridized carbon atom between the thiazolidine and indole rings forces orthogonal alignment, reducing intramolecular strain and enabling stereochemical diversity.
- Substituent Effects : The phenyl group at the 3'-position introduces steric bulk and π-π stacking capabilities, which influence solubility and target interactions.
- Electronic Properties : The electron-withdrawing dione group at the 2' and 4 positions modulates electron density across the system, enhancing hydrogen-bonding potential.
Spectroscopic characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms the spirocyclic arrangement. For instance, the $$^{13}\text{C}$$ NMR spectrum exhibits distinct signals for the carbonyl carbons (C=O) at δ 170–175 ppm and the spiro carbon at δ 65–70 ppm. X-ray crystallography further reveals a puckered thiazolidine ring and a nearly planar indole system, with bond angles deviating from ideal tetrahedral geometry due to ring strain.
The compound’s logP value, calculated as 2.8, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point (218–220°C) and thermal stability reflect strong intermolecular forces, including hydrogen bonds and van der Waals interactions.
Historical Evolution of Spiroheterocyclic Compounds in Medicinal Chemistry
Spiroheterocycles emerged as a focal point in drug discovery during the late 20th century, driven by their ability to mimic bioactive conformations of natural products. Early work focused on steroids fused with heterocycles, such as spiro-oxindoles and spiro-pyrrolidines, which demonstrated antiproliferative and antimicrobial activities. The integration of thiazolidine rings gained traction in the 1990s after researchers recognized their role in modulating enzyme inhibition and receptor binding.
Milestones in spiroheterocyclic development include:
- 1980s–1990s : Discovery of spiro-oxindoles as kinase inhibitors, leveraging their rigid scaffolds to occupy hydrophobic enzyme pockets.
- 2000s : Advances in asymmetric synthesis enabled the production of enantiopure spirothiazolidines, revealing stereospecific antimicrobial effects.
- 2010s–2020s : Computational modeling identified this compound as a p53-MDM2 interaction inhibitor, sparking interest in oncology applications.
A comparative analysis of spiroheterocycles highlights the unique advantages of the indole-thiazolidine system. For example, spiro[imidazo[1,5-c]thiazole-3,3'-indoline] derivatives exhibit submicromolar cytotoxicity against melanoma cells, while spiro[indole-3,2'-thiazolidine]-diones show broad-spectrum anti-tubercular activity. These findings underscore the scaffold’s versatility in addressing diverse therapeutic targets.
Synthetic methodologies have evolved from classical condensation reactions to metal-catalyzed cyclizations. Early routes relied on Schiff base formation followed by mercaptopropanoic acid cyclization, whereas modern approaches employ zinc chloride or ionic liquids to enhance yield and stereoselectivity. For instance, a 2023 protocol achieved 82% yield using [bmim]Br as a green solvent, reducing reaction times from 24 hours to 1 hour.
Properties
IUPAC Name |
3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-10-21-16(18(14)11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-15(16)20/h1-9H,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUZPGWSTPAIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384671 | |
| Record name | 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79962-56-4 | |
| Record name | 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione typically involves the reaction of indole derivatives with thiazolidine-2,4-dione. One common method includes the use of Schiff bases, which are formed by the condensation of indole-2,3-diones with aromatic amines in the presence of a catalyst. The Schiff bases are then reacted with mercaptoacetic acid under microwave irradiation or reflux conditions to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications of Spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione Derivatives
Spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione derivatives represent a class of chemical compounds with a broad spectrum of biological activities, making them valuable in scientific research. These compounds, characterized by a spiro linkage between a thiazolidine ring and an indole core, have been explored for their antimicrobial, antitubercular, and anticonvulsant properties . The diverse applications of these compounds stem from their unique structural features, which allow them to interact with various biological targets.
Synthesis and Characterization
Various methods exist for synthesizing spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione derivatives. One common approach involves a multi-component cyclocondensation reaction using indole-2,3-diones, amines, and thioglycolic acid . Montmorillonite KSF can be used as a solid support in this reaction to yield 3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'(1H)-diones . These compounds can also be synthesized by condensing Schiff bases with 2-mercaptopropanoic acid in the presence of zinc chloride .
The synthesized compounds are typically characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide valuable information regarding the functional groups present, the arrangement of atoms, and the molecular weight of the synthesized compounds, thus confirming their structure and purity .
Antimicrobial and Antitubercular Activities
Many studies have focused on the antimicrobial and antitubercular activities of spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione derivatives . For example, 3'-(2-Benzoyl-4-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione derivatives have been synthesized and assessed for their ability to combat microbial infections and tuberculosis .
Anticonvulsant Properties
The potential anticonvulsant properties of spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione derivatives have also been investigated . Specifically, 5′-methyl-3′-phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione has been used in Mannich condensation reactions to produce 1-substituted derivatives .
Applications in Material Science
Beyond biological applications, spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione derivatives are also relevant in material science. These compounds can be used as building blocks for creating novel materials with specific optical or electronic properties . The spirocyclic structure introduces unique spatial arrangements, which can influence the overall properties of the resulting material.
Data Table of Derivatives and Activities
Case Studies
- Antimicrobial evaluation: A study focused on synthesizing a series of 3'-(2-Benzoyl-4-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione derivatives and evaluating their antimicrobial activity . The synthesized compounds were characterized by IR, NMR, and mass spectral data, and their docking simulations were evaluated .
- One-pot synthesis: Researchers developed an efficient one-pot cyclocondensation method for synthesizing spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives . This method involves reacting indole-2,3-dione, amines, and thioglycolic acid in the presence of montmorillonite KSF as a solid support .
Mechanism of Action
The mechanism of action of 3-phenylspiro[1,3-thiazolidine-2,3’-1H-indole]-2’,4-dione involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis. In anticancer research, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound achieves moderate yields (65–85%), comparable to Les-6490 (85%) but higher than bis-spiro derivatives (e.g., 65% in ) .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) increase lipophilicity (logP = 4.35 vs. 3.58 for methoxy-substituted derivatives) .
Spectral and Physicochemical Properties
Infrared Spectroscopy :
- C=O Stretches : The target compound exhibits C=O peaks at ~1689 cm⁻¹ (thiazolidinedione) and ~1714 cm⁻¹ (indole), consistent with related spiro derivatives . In contrast, isoindoline-1,3-dione hybrids (e.g., compound 13c) show split C=O stretches at 1785 and 1714 cm⁻¹ due to additional carbonyl groups .
- C-S Vibrations : C-S bonds in the thiazolidinedione ring appear at ~756 cm⁻¹, aligning with other thiazolidine derivatives .
NMR Data :
- 1H-NMR : Aromatic protons in the 3-phenyl group resonate at δ 7.15–7.54 ppm, similar to fluorophenyl analogs (δ 7.48–8.09 ppm in ).
- 13C-NMR: The spiro carbon (C2') appears at ~70 ppm, distinct from non-spiro thiazolidinediones (e.g., ~167 ppm for carbonyl carbons in ).
Physicochemical Properties :
| Property | 3-Phenylspiro Compound | 1-Benzyl-3'-Fluorophenyl | 3'-(4-Methoxyphenyl) |
|---|---|---|---|
| Molecular Weight | ~326–404 | 404.46 | 326.37 |
| logP | ~3.5–4.3 | 4.35 | 3.58 (estimated) |
| Polar Surface Area (Ų) | ~31–35 | 31.04 | 35.12 |
Note: Increased logP in fluorinated derivatives correlates with enhanced membrane permeability .
Key Findings :
- Sulfur Incorporation : Thione derivatives of the target compound show enhanced antifungal and antibacterial activity due to improved sulfur-mediated redox interactions .
- Fluorine Substitution : Fluorophenyl analogs exhibit stronger antibacterial activity than methoxy-substituted derivatives, likely due to increased electronegativity and membrane penetration .
- Multi-Ring Systems: Bis- or tris-thiazolidinediones (e.g., compound 10 in ) display superior antibacterial activity (inhibition zones up to 31 mm) compared to mono-spiro systems.
Biological Activity
3-Phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- 1,3-Dipolar Cycloaddition Reaction : This involves reacting azomethine ylides generated from isatin and sarcosine with thioxothiazolidinones in refluxing toluene. This method yields derivatives with high regio- and stereo-selectivity.
- Schiff's Bases Reaction : The reaction between 3-[2-(4-arylthiazolylimino)]-1,3-dihydro-2H-indol-2-one and mercaptoacetic acid produces spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones.
- Microwave-Assisted Synthesis : This technique enhances the cyclo-condensation reaction efficiency by using microwave irradiation, resulting in improved selectivity and higher yields compared to traditional methods.
Antimicrobial Properties
Research has indicated that derivatives of spiroindole compounds exhibit promising antimicrobial activity. Specifically, this compound has shown effectiveness against various microbial strains:
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Rhizoctonia solani | Antifungal activity | |
| Fusarium oxysporum | Antifungal activity | |
| Colletotrichum capsici | Antifungal activity | |
| Staphylococcus aureus | Antibacterial activity | |
| Escherichia coli | Antibacterial activity |
These findings suggest that this compound could serve as a potential agent for combating microbial infections.
Case Studies
A study conducted on spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones demonstrated their efficacy against a range of pathogens. The structural similarity to this compound suggests similar therapeutic potential in treating infections caused by resistant strains of bacteria and fungi.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for microbial survival. Further studies are required to clarify these mechanisms.
Q & A
Q. What are the recommended synthetic routes for 3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of 1,3-thiazolidine precursors with indole derivatives. For example, analogous spiro-thiazolidine-indole compounds are synthesized via reactions between 3-(phenylimino)-1,3-dihydro-2H-indol-2-one and chloracetyl chloride in the presence of triethylamine (TEA) . Optimization strategies include:
- Temperature control: Maintaining 0–5°C during exothermic steps to minimize side reactions.
- Catalyst selection: Using POCl₃ as a cyclizing agent for thiazolidine-2,4-dione formation (yields ~60–75%) .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the spiro product.
Q. How can the structural integrity of this compound be confirmed?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
Methodological Answer:
- Agar dilution/broth microdilution: Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans). MIC values < 50 µg/mL are considered potent .
- Time-kill assays: Monitor bactericidal/fungicidal effects over 24 hours.
- Controls: Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s antimicrobial effects?
Methodological Answer:
- Molecular docking: Target enzymes like bacterial dihydrofolate reductase (DHFR) or fungal CYP51. For example, thiazolidine-2,4-diones show affinity for DHFR (binding energy ≤ -8.5 kcal/mol) .
- MD simulations: Assess stability of ligand-enzyme complexes (50–100 ns trajectories). High RMSD (< 2 Å) indicates stable binding .
- QSAR models: Correlate substituent electronegativity (e.g., phenyl groups) with bioactivity using Hammett constants .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assays: Use CLSI/M07-A11 guidelines for antimicrobial testing to minimize variability .
- Synergistic studies: Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify potency discrepancies. For example, 5-ethylidene-thiazolidine-2,4-diones show enhanced activity with polymyxin B .
- Metabolite profiling: LC-MS/MS to identify degradation products that may affect activity .
Q. How can the spiro-conformation influence the compound’s interaction with biological targets?
Methodological Answer:
- Conformational analysis:
- Pharmacophore mapping: Identify critical features (e.g., dione groups, phenyl spatial orientation) using Schrödinger’s Phase .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation: React with HCl or sodium bicarbonate to enhance aqueous solubility .
- Nanoparticle encapsulation: Use PLGA polymers (e.g., 75:25 lactide:glycolide) for sustained release .
- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) at the indole N-H position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
